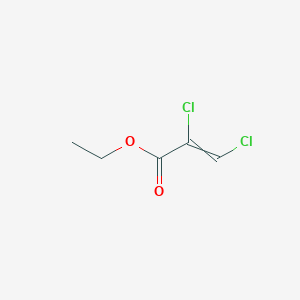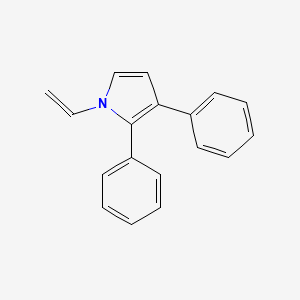
1H-Pyrrole, 1-ethenyl-2,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-ethenyl-2,3-diphenyl- is a heterocyclic aromatic organic compound. Pyrroles are known for their five-membered ring structure containing one nitrogen atom. This particular compound is characterized by the presence of ethenyl and diphenyl substituents at the 1, 2, and 3 positions of the pyrrole ring, respectively. Pyrroles are significant in various fields due to their unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines.
Hantzsch Synthesis: This involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of ammonia.
Knorr Synthesis: This method uses β-ketoesters and α-aminoketones.
Industrial production methods may involve optimized versions of these synthetic routes, often using catalysts and specific reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole, 1-ethenyl-2,3-diphenyl- undergoes various chemical reactions:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions are common in pyrroles due to the electron-rich nature of the ring.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 1-ethenyl-2,3-diphenyl- can be compared with other similar compounds:
1H-Pyrrole, 1-ethyl-: This compound has an ethyl group instead of an ethenyl group at the 1 position.
1H-Pyrrole, 2,3-dimethyl-: This compound has methyl groups at the 2 and 3 positions instead of phenyl groups.
1H-Pyrrole, 3-ethyl-2,5-dimethyl-: This compound has ethyl and methyl groups at different positions, leading to variations in its reactivity and applications.
The uniqueness of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
57807-58-6 |
|---|---|
Molekularformel |
C18H15N |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
1-ethenyl-2,3-diphenylpyrrole |
InChI |
InChI=1S/C18H15N/c1-2-19-14-13-17(15-9-5-3-6-10-15)18(19)16-11-7-4-8-12-16/h2-14H,1H2 |
InChI-Schlüssel |
QUPFOQKWPYCUQL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


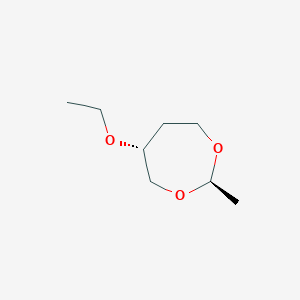
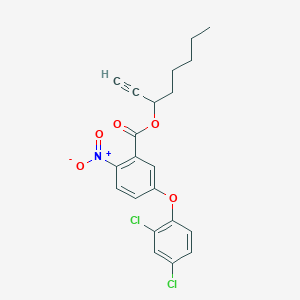
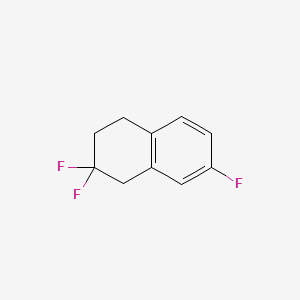
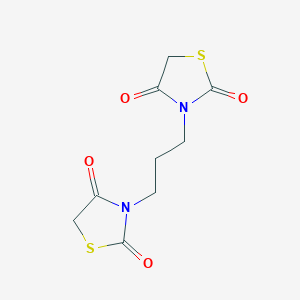
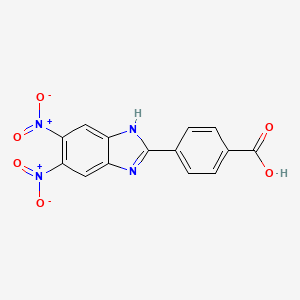
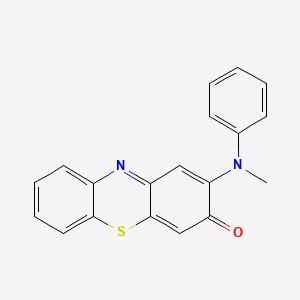
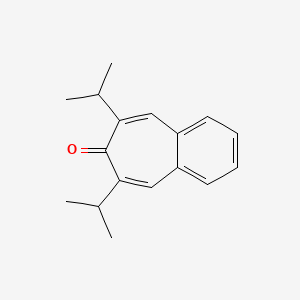
![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)
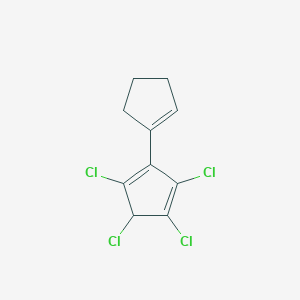
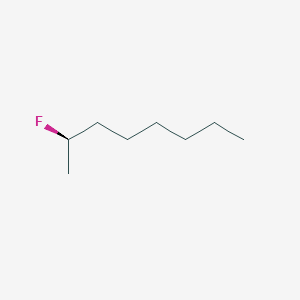
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
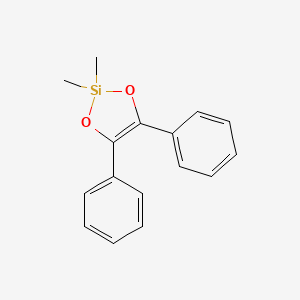
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
